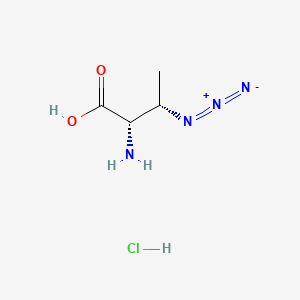

(2S,3S)-H-Abu(3-N3)-OH hydrochloride

Description

The exact mass of the compound (2S,3S) H-Abu(3-N3) HCl is 180.0414032 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2.ClH/c1-2(7-8-6)3(5)4(9)10;/h2-3H,5H2,1H3,(H,9,10);1H/t2-,3-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWINUACJIVWJPZ-GVOALSEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)N=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)N)N=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,3S)-H-Abu(3-N3)-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-H-Abu(3-N3)-OH hydrochloride, also known by its IUPAC name (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride, is a specialized amino acid derivative that serves as a critical building block in the fields of bioconjugation, peptide synthesis, and drug discovery. Its key feature is the presence of an azide (B81097) (-N3) group, which makes it a versatile tool for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental methodologies for this compound.

Chemical Properties

While specific experimental data such as melting and boiling points for this compound are not widely published, the fundamental chemical properties have been established.

| Property | Value | Source |

| IUPAC Name | (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride | N/A |

| CAS Number | 2737202-68-3 | [1][2][3][4] |

| Molecular Formula | C4H9ClN4O2 | [1][2][4] |

| Molecular Weight | 180.59 g/mol | [1][2][4] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |

| Stability | Store under recommended conditions as per the Certificate of Analysis | [2][4][5] |

Core Applications in Research and Development

The primary utility of this compound stems from its azide functionality, which is a key component in bioorthogonal chemistry.

Click Chemistry

This compound is a reagent for two main types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne-containing molecule.[1][6] This is a highly efficient and widely used method for bioconjugation.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative to CuAAC that utilizes strained cyclooctynes (e.g., DBCO or BCN).[1][6] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

These reactions are instrumental in:

-

Bioconjugation: Attaching molecules such as fluorophores, biotin, or radiolabels to peptides and proteins for imaging and diagnostic purposes.[7]

-

Drug Development: Creating antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs) for targeted therapy.[7]

Peptide Synthesis

This compound serves as a valuable building block for the synthesis of modified peptides.[7] The introduction of this non-canonical amino acid can:

-

Introduce conformational constraints.

-

Serve as a handle for post-synthetic modifications via click chemistry.

-

Potentially enhance metabolic stability by replacing a natural amide bond with a triazole ring.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. The following are generalized procedures for the key reactions involving this compound. Researchers should optimize these protocols for their specific substrates and applications.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical solution-phase CuAAC reaction.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

-

Dissolve the alkyne-functionalized molecule and this compound in the chosen buffer.

-

Add the copper(II) sulfate solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).

-

Upon completion, the product can be purified by chromatography.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free bioconjugation reaction.

Materials:

-

This compound

-

Strained alkyne (e.g., DBCO or BCN) functionalized molecule

-

A suitable biocompatible buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the this compound and the strained alkyne-functionalized molecule in the chosen buffer.

-

The reaction will proceed spontaneously at room temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).

-

Upon completion, purify the product using an appropriate chromatographic method.

General Protocol for Peptide Coupling

This outlines the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected (2S,3S)-H-Abu(3-N3)-OH (This would be the starting material for SPPS)

-

Solid support resin (e.g., Rink amide resin)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA-based)

Procedure:

-

Swell the resin in a suitable solvent (e.g., DMF).

-

Remove the Fmoc protecting group from the resin-bound amino acid.

-

Activate the Fmoc-protected (2S,3S)-H-Abu(3-N3)-OH with the chosen coupling reagents and base.

-

Couple the activated amino acid to the resin.

-

Wash the resin to remove excess reagents.

-

Repeat the deprotection and coupling steps for subsequent amino acids.

-

Once the peptide is assembled, cleave it from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitate and purify the crude peptide.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental processes described above.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

A Technical Guide to (2S,3S)-H-Abu(3-N3)-OH Hydrochloride: Applications in Bioconjugation and Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-H-Abu(3-N3)-OH hydrochloride is a synthetically modified, non-proteinogenic amino acid that serves as a critical building block in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring an azide (B81097) moiety at the β-position, enables its participation in highly efficient and specific bioorthogonal ligation reactions, primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions allow for the precise introduction of functional groups, imaging agents, or therapeutic payloads onto peptides, proteins, and other biomolecules. This guide provides an in-depth overview of the applications of this compound, detailed experimental protocols for its incorporation into peptides and subsequent conjugation, and a summary of relevant quantitative data.

Introduction

The advent of click chemistry has revolutionized the way scientists approach the synthesis of complex molecular architectures.[1] At the heart of this chemical philosophy is the use of highly reliable and selective reactions that proceed in high yield with minimal byproducts. The azide-alkyne cycloaddition is a premier example of a click reaction, and the incorporation of azido-functionalized unnatural amino acids into peptides and proteins provides a powerful handle for subsequent modifications.[2]

This compound, or (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride, is a chiral building block that allows for the site-specific installation of an azide group within a peptide sequence.[3][4] The defined stereochemistry of this compound can be crucial for maintaining or influencing the secondary structure of the resulting peptide. This guide will explore the utility of this reagent in detail.

Core Applications

The primary utility of this compound lies in its application as a handle for bioorthogonal conjugation. Once incorporated into a peptide or other molecule, the azide group can be selectively reacted with an alkyne-containing molecule to form a stable triazole linkage.[3][5][6] This enables a wide range of applications:

-

Peptide-Based Drug Design: The modification of peptides with polyethylene (B3416737) glycol (PEG), cytotoxic drugs, or targeting moieties can improve their pharmacokinetic properties and therapeutic efficacy.[7]

-

Bioconjugation: The attachment of fluorescent dyes, biotin, or other reporter molecules to peptides and proteins allows for their visualization and tracking in biological systems.[8]

-

Development of Enzyme Inhibitors: The triazole ring formed during the click reaction can act as a stable isostere for an amide bond, which can be exploited in the design of enzyme inhibitors.[9]

-

Materials Science: The creation of novel biomaterials and polymers with tailored properties can be achieved by cross-linking peptide chains using click chemistry.

Experimental Protocols

Incorporation of (2S,3S)-3-azido-2-aminobutanoic acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is typically achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). The amino group of the azido-amino acid must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group to yield Fmoc-(2S,3S)-Abu(3-N3)-OH.

Materials:

-

Fmoc-(2S,3S)-Abu(3-N3)-OH

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Standard protected amino acids

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve Fmoc-(2S,3S)-Abu(3-N3)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution.

-

Add the activated amino acid solution to the resin and allow it to react for 1-4 hours. The coupling of this sterically hindered amino acid may require longer reaction times or double coupling.

-

Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Final Deprotection: Once the peptide synthesis is complete, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Peptide Synthesis:

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified peptide with an alkyne-containing molecule.

Materials:

-

Azide-modified peptide

-

Alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Dimethyl sulfoxide (B87167) (DMSO) if needed for solubility

Protocol:

-

Prepare Stock Solutions:

-

Azide-peptide in buffer (e.g., 1 mM in PBS).

-

Alkyne-molecule in DMSO or buffer (e.g., 10 mM).

-

CuSO₄ in water (e.g., 50 mM).

-

Sodium ascorbate in water (e.g., 500 mM, prepare fresh).

-

THPTA or TBTA ligand in DMSO/water (e.g., 50 mM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-peptide and the alkyne-molecule (typically a 1.5 to 5-fold molar excess of the alkyne).

-

Add the copper ligand (e.g., THPTA).

-

Add CuSO₄.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purification: Purify the resulting triazole-linked conjugate by RP-HPLC or size-exclusion chromatography.

CuAAC Signaling Pathway Diagram:

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for applications in living systems where copper toxicity is a concern.

Materials:

-

Azide-modified peptide

-

Strained alkyne (e.g., dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivative)

-

Biocompatible buffer (e.g., PBS)

Protocol:

-

Prepare Solutions:

-

Dissolve the azide-modified peptide in the desired buffer.

-

Dissolve the strained alkyne derivative in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

-

-

Reaction: Simply mix the azide-peptide and the strained alkyne (typically a 1.5 to 10-fold molar excess of the alkyne) in the buffer.

-

Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific strained alkyne used.

-

Purification: Purify the conjugate as described for the CuAAC reaction.

SPAAC Logical Relationship Diagram:

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data

Table 1: Representative Coupling Efficiencies for Sterically Hindered Amino Acids in SPPS

| Amino Acid Derivative | Coupling Reagent | Coupling Time (h) | Single Coupling Efficiency (%) |

| Fmoc-Aib-OH | HATU/DIPEA | 2 | >95 |

| Fmoc-N-Me-Val-OH | HCTU/DIPEA | 4 | ~90 |

| Fmoc-(2S,3S)-Abu(3-N3)-OH (Estimated) | HCTU/DIPEA | 2-4 | >90 (with potential for double coupling) |

Data is generalized from standard SPPS protocols for sterically hindered amino acids.

Table 2: Comparison of Typical Click Reaction Kinetics

| Reaction Type | Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) |

| CuAAC | Terminal Alkyne | 10² - 10³ |

| SPAAC | DBCO | ~1 |

| SPAAC | BCN | ~0.1 |

Note: Reaction rates are highly dependent on the specific substrates, solvent, and temperature.

Conclusion

This compound is a valuable tool for the site-specific modification of peptides and other biomolecules. Its ability to participate in highly efficient click chemistry reactions provides a robust and versatile method for the synthesis of complex bioconjugates. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists in the field of drug development and chemical biology, enabling the effective utilization of this powerful chemical tool. Further research into the specific reaction kinetics and optimal coupling conditions for this particular amino acid derivative would be beneficial for its broader application.

References

- 1. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile synthesis of novel hybrid POSS biomolecules via “Click” reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Synthesis of (2S,3S)-H-Abu(3-N3)-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-H-Abu(3-N3)-OH hydrochloride, also known as (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride, is a non-proteinogenic amino acid derivative of significant interest in the fields of chemical biology and drug discovery. Its bifunctional nature, possessing both a primary amine and an azide (B81097) moiety with defined stereochemistry, makes it a valuable building block for the synthesis of modified peptides, peptidomimetics, and for the introduction of bioorthogonal handles for click chemistry applications. This technical guide provides a comprehensive overview of its chemical structure and a detailed, plausible synthetic pathway derived from available literature on analogous compounds. Experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the synthesis and application of this versatile chemical entity.

Chemical Structure and Properties

This compound is the hydrochloride salt of (2S,3S)-2-amino-3-azidobutanoic acid. The stereochemistry at the alpha-carbon (C2) is 'S', and at the beta-carbon (C3) is 'S'. The presence of the azide group at the C3 position provides a bioorthogonal handle that can be selectively functionalized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Structural Diagram

An In-depth Technical Guide to Azide-Containing Amino Acids for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of azide-containing amino acids, their application in click chemistry, and their pivotal role in bioconjugation, protein engineering, and the development of novel therapeutics. We will delve into the synthesis of these powerful chemical tools, their site-specific incorporation into proteins, and the two primary modalities of click chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Concepts: The Power of the Azide (B81097) Handle

The azide group (–N₃) is a cornerstone of modern chemical biology due to its unique properties. It is a small, bioorthogonal functional group, meaning it is virtually absent in biological systems and does not react with native functional groups found in proteins, nucleic acids, or lipids.[1][2] This bioorthogonality allows for highly specific chemical modifications of biomolecules in complex biological environments.[1][2] The azide group's high reactivity in "click" reactions, which are characterized by high yields, stereospecificity, and mild reaction conditions, makes it an ideal chemical handle for a myriad of applications.[2][3][4]

Types of Azide-Containing Amino Acids

A variety of azide-containing amino acids have been synthesized and utilized in research and development. The choice of amino acid often depends on the desired location of the azide handle within the protein structure and the specific application.

| Amino Acid Name | Abbreviation | Structure | Key Features & Applications |

| p-Azido-L-phenylalanine | AzF / pAzF | Chemical structure available in source | Aromatic amino acid analog. Widely used for site-specific incorporation via amber suppression to probe protein structure and function.[5][6] |

| L-Azidohomoalanine | Aha | Chemical structure available in source | Methionine analog that can be incorporated metabolically in methionine-depleted cell cultures, enabling labeling of newly synthesized proteins.[7][8] |

| Nε-Azidoacetyl-L-lysine | AcK(N₃) | Chemical structure available in source | A lysine (B10760008) derivative providing an azide handle on a flexible linker, suitable for bioconjugation. |

| L-Azidoalanine | Ala(N₃) | Chemical structure available in source | A smaller azido-amino acid used in peptide synthesis and for creating peptidomimetics.[7] |

| Nδ-Azido-L-ornithine | Orn(N₃) | Chemical structure available in source | Similar to azidolysine but with a shorter side chain. |

| N6-((2-azidoethoxy)carbonyl)-L-lysine | Chemical structure available in source | Used for the generation of stable and homogeneous antibody-drug conjugates (ADCs).[9][10] |

Synthesis of Azide-Containing Amino Acids

The synthesis of azide-containing amino acids typically involves the introduction of the azide moiety onto a suitable amino acid precursor. Common methods include nucleophilic substitution with an azide salt or a diazo transfer reaction. For use in solid-phase peptide synthesis (SPPS), the amino group is often protected with an Fmoc group.

Experimental Protocol: Synthesis of Fmoc-L-azidoalanine (Fmoc-Ala(N₃)-OH)

This two-step protocol, adapted from literature, describes the synthesis from readily available Fmoc-protected asparagine.[7]

Step 1: Hofmann Rearrangement of Fmoc-Asn-OH to Fmoc-Dap-OH

-

Dissolve Fmoc-Asn-OH (1 equivalent) in a 1:1 mixture of acetonitrile (B52724) and water.

-

Add pyridine (B92270) (1.1 equivalents) and (diacetoxyiodo)benzene (B116549) (PIDA) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, acidify the mixture with 1 M HCl to pH 2-3.

-

Extract the aqueous phase with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Fmoc-L-diaminopropionic acid (Fmoc-Dap-OH).

Step 2: Diazo Transfer to form Fmoc-Ala(N₃)-OH

-

Dissolve the crude Fmoc-Dap-OH (1 equivalent) in a biphasic mixture of water, methanol, and dichloromethane (B109758).[7]

-

Add a catalytic amount of CuSO₄·5H₂O.[7]

-

Add imidazole-1-sulfonyl azide hydrochloride (1.5-3 equivalents) to the mixture.[7]

-

Adjust the pH of the aqueous layer to ~9 using a saturated aqueous solution of K₂CO₃.[7]

-

Stir the reaction vigorously at room temperature for 12-18 hours.[7]

-

After the reaction, dilute with dichloromethane and separate the aqueous phase.

-

Wash the aqueous phase with diethyl ether to remove impurities.

-

Acidify the aqueous phase to pH 2 with concentrated HCl.

-

Extract the product with ethyl acetate or diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain Fmoc-Ala(N₃)-OH, which is often pure enough for SPPS without further purification.[7]

Incorporation of Azide-Containing Amino Acids into Proteins

Site-specific incorporation of non-canonical amino acids (ncAAs) like those containing azides is most commonly achieved through amber stop codon suppression .[11][12][13] This powerful technique utilizes an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[5][6] The tRNA is engineered to recognize the UAG (amber) stop codon, while the aaRS is evolved to specifically charge this tRNA with the desired azide-containing amino acid. When the gene of interest is mutated to contain a UAG codon at the desired site, the ribosome incorporates the ncAA instead of terminating translation.[13]

Metabolic labeling is an alternative approach, particularly for amino acids like azidohomoalanine (Aha), which is a surrogate for methionine.[8] When cells are grown in methionine-depleted media supplemented with Aha, the cellular machinery incorporates Aha into proteins in place of methionine.[8]

Experimental Workflow: Site-Specific Incorporation via Amber Suppression

Click Chemistry Reactions for Bioconjugation

Once the azide-containing amino acid is incorporated into the protein of interest, the azide handle is ready for conjugation via click chemistry. The two predominant reactions are CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and popular click reaction that involves the cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[14][15][] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[17][18]

Advantages:

-

Very fast reaction kinetics.[19]

-

High yields and specificity.[3]

-

Uses simple, readily available terminal alkynes.

Disadvantages:

-

The copper catalyst can be toxic to cells, limiting its use in living systems.[15]

-

Copper ions can chelate to proteins, potentially causing denaturation or aggregation.[15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of the copper catalyst, SPAAC was developed.[1][] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN, DIBAC) which reacts spontaneously with an azide without the need for a catalyst.[][21][22] The release of ring strain is the driving force for this reaction.[]

Advantages:

-

Copper-free, making it truly bioorthogonal and suitable for live-cell and in vivo applications.[1][]

-

High specificity and biocompatibility.[]

Disadvantages:

-

Reaction kinetics are generally slower than CuAAC.[23]

-

Strained alkynes are bulkier and more complex to synthesize than terminal alkynes.

Quantitative Data: Reaction Kinetics

The efficiency of a click reaction is often quantified by its second-order rate constant. The following table summarizes representative kinetic data for SPAAC reactions.

| Azide-Modified Moiety | Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Azide-modified peptide | DBCO | ~0.1 - 1.0 | [21] |

| Azide-modified peptide | BCN | ~0.01 - 0.1 | [21] |

| General SPAAC Reactions | Various | Up to 3.5 M⁻¹s⁻¹ for highly optimized cyclooctynes | [22] |

| IEDDA Reactions (for comparison) | Tetrazine + TCO | 1 to 10⁶ | [19][23] |

Note: CuAAC reaction rates are typically in the range of 10 to 10⁴ M⁻¹s⁻¹ but are highly dependent on the ligand and reaction conditions.[19]

Key Experimental Protocols

Protocol: CuAAC Labeling of an Azide-Modified Protein

This protocol is a general guideline for labeling a protein containing an azide-functionalized amino acid with an alkyne-modified probe (e.g., a fluorescent dye).

-

Prepare Stock Solutions:

-

Azide-Protein: Prepare a solution of your purified azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

Alkyne Probe: Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO) to make a 10 mM stock solution.

-

CuSO₄: Prepare a 20-50 mM stock solution in water.

-

Copper Ligand (e.g., THPTA): Prepare a 50-100 mM stock solution in water. The ligand helps to stabilize the Cu(I) ion and accelerate the reaction.[15][17]

-

Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be made fresh.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-protein solution.

-

Add the alkyne probe to the protein solution to achieve a final molar excess (typically 10-50 fold excess relative to the protein). The final concentration of DMSO should be kept below 10% (v/v).

-

Add the copper ligand to the reaction mixture. A final concentration of 5 times the copper concentration is common.

-

Add the CuSO₄ solution. A final concentration of 0.25-1 mM is typical.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[17]

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer periods if the protein is unstable.

-

-

Purification:

-

Remove the unreacted probe, catalyst, and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

-

Characterization:

-

Confirm successful conjugation using methods such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy or fluorescence imaging if a fluorophore was used.

-

Protocol: SPAAC Labeling of an Azide-Modified Protein

This protocol describes the copper-free conjugation of a strained alkyne to the azide-modified protein.

-

Prepare Stock Solutions:

-

Azide-Protein: Prepare a solution of your purified azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

Strained Alkyne Probe (e.g., DBCO-dye): Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer to make a 1-10 mM stock.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-protein solution with the strained alkyne probe. A slight molar excess (1.5-10 equivalents) of the alkyne reagent is typically used.[21]

-

-

Incubation:

-

Purification:

-

Remove the unreacted probe by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Confirm successful conjugation by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy or fluorescence analysis.

-

Applications in Drug Development

The use of azide-containing amino acids and click chemistry has revolutionized drug development, particularly in the field of Antibody-Drug Conjugates (ADCs) .[9][25]

-

Homogeneous Products: Traditional ADCs are created by conjugating drugs to surface-exposed lysines or cysteines, resulting in a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DARs). Site-specific incorporation of an azide-amino acid allows for the precise attachment of a drug molecule, leading to a homogeneous ADC population with a defined DAR.[9][10]

-

Improved Stability: The triazole linkage formed during click chemistry is highly stable, which can lead to ADCs with improved in vivo stability and better pharmacokinetic profiles compared to those made with less stable linkers.[9][10]

-

Optimized Efficacy: By controlling the exact site of drug conjugation, researchers can optimize the ADC's efficacy and therapeutic window, avoiding attachment at sites that could interfere with antigen binding.[9] A study demonstrated that an anti-Her2/neu ADC generated using this technology showed potent efficacy in a mouse tumor xenograft model.[9][10]

Conclusion

Azide-containing amino acids, in conjunction with click chemistry, represent a powerful and versatile platform for the precise chemical modification of proteins. The ability to install a bioorthogonal azide handle at virtually any position in a protein's structure has opened up new avenues for research in chemical biology, proteomics, and drug discovery. From fundamental studies of protein function to the development of next-generation antibody-drug conjugates, these tools provide an unparalleled level of control over protein engineering, enabling the creation of novel bioconjugates with enhanced properties and therapeutic potential. The continued development of new azide-containing amino acids and more efficient click chemistry reactions will undoubtedly further expand the capabilities of this remarkable technology.

References

- 1. bachem.com [bachem.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. peptide.com [peptide.com]

- 4. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and site-directed fluorescence labeling of azido proteins using eukaryotic cell-free orthogonal translation systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. | Semantic Scholar [semanticscholar.org]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. pnas.org [pnas.org]

- 9. Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry. | Semantic Scholar [semanticscholar.org]

- 11. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 12. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 17. jenabioscience.com [jenabioscience.com]

- 18. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benchchem.com [benchchem.com]

- 25. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

(2S,3S)-H-Abu(3-N3)-OH Hydrochloride: A Technical Guide to its Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-H-Abu(3-N3)-OH hydrochloride, a non-canonical amino acid containing an azide (B81097) moiety, is a valuable reagent in the field of bioconjugation. Its primary utility lies in its ability to participate in highly specific and efficient "click chemistry" reactions, enabling the precise covalent linkage of molecules in complex biological environments. This technical guide provides an in-depth exploration of the core mechanisms of action, experimental considerations, and applications of this compound in bioconjugation.

The azide group within this compound serves as a bioorthogonal handle. This means it is chemically inert to the vast majority of functional groups found in biological systems, ensuring that it will not react non-specifically with proteins, nucleic acids, or other biomolecules.[1] Instead, its reactivity is reserved for a specific reaction partner, typically an alkyne, allowing for targeted conjugation.

The two principal mechanisms through which this compound participates in bioconjugation are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Both reactions result in the formation of a stable triazole linkage, covalently connecting the molecule of interest to the biomolecule incorporating the azido-amino acid.

Core Mechanisms of Action

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[2][3] This reaction is often referred to as the "gold standard" of click chemistry due to its reliability and high yields. The reaction proceeds rapidly under mild, aqueous conditions, making it suitable for modifying biomolecules.

Mechanism:

The catalytic cycle of CuAAC involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide of this compound. This is followed by a cyclization and subsequent protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne reaction partner.[2][3] The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living cells and whole organisms.

Mechanism:

The reaction proceeds via a [3+2] dipolar cycloaddition mechanism. The high energy of the strained alkyne lowers the activation energy of the reaction, allowing it to proceed readily at physiological temperatures without a catalyst.

Quantitative Data

While specific kinetic and efficiency data for this compound are not extensively available in the public domain, the following table summarizes typical reaction parameters for CuAAC and SPAAC based on studies with similar azido-containing molecules. These values should be considered as a general guide, and optimization is recommended for specific applications.

| Parameter | CuAAC | SPAAC |

| Reaction Rate | Very Fast (seconds to minutes) | Fast (minutes to hours) |

| Typical Reactant Concentration | 10 µM - 1 mM | 1 µM - 100 µM |

| Catalyst Required | Yes (Copper(I)) | No |

| Biocompatibility | Lower (due to copper toxicity) | High |

| Typical Yield | > 90% | > 80% |

Experimental Protocols

Detailed experimental protocols for incorporating this compound into a biomolecule and subsequent conjugation are dependent on the specific biological system and the nature of the alkyne-containing molecule. However, a general workflow is provided below.

General Protocol for CuAAC Labeling of an Azide-Modified Protein

This protocol outlines a general procedure for labeling a protein containing an incorporated (2S,3S)-H-Abu(3-N3)-OH with an alkyne-functionalized molecule.

Materials:

-

Purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Alkyne-functionalized molecule (e.g., fluorescent dye, drug molecule)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution

-

Copper(I)-stabilizing ligand (e.g., THPTA, TBTA) stock solution

-

Reducing agent (e.g., sodium ascorbate) freshly prepared stock solution

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare a solution of the azide-containing protein in the reaction buffer to a final concentration of 1-10 µM.

-

Add the alkyne-functionalized molecule to the protein solution. A slight molar excess (1.5-5 equivalents) is typically used.

-

In a separate tube, pre-mix the CuSO₄ and the copper(I)-stabilizing ligand.

-

Add the copper/ligand mixture to the protein solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purify the labeled protein to remove excess reagents using methods like size-exclusion chromatography or dialysis.

General Protocol for SPAAC Labeling of an Azide-Modified Protein

This protocol describes a general procedure for labeling a protein containing (2S,3S)-H-Abu(3-N3)-OH with a strained alkyne.

Materials:

-

Purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Strained alkyne-functionalized molecule (e.g., DBCO-dye) dissolved in a compatible solvent like DMSO.

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare a solution of the azide-containing protein in the reaction buffer to a final concentration of 1-10 µM.

-

Add the strained alkyne-functionalized molecule to the protein solution. A slight molar excess (1.1-1.5 equivalents) is often sufficient.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.

-

Monitor the reaction progress by SDS-PAGE or other appropriate analytical techniques.

-

Remove excess, unreacted alkyne reagent through dialysis, size-exclusion chromatography, or spin filtration.

Conclusion

This compound is a powerful tool for bioconjugation, enabling the precise and efficient labeling and modification of biomolecules. Its ability to participate in both CuAAC and SPAAC reactions provides researchers with flexibility in designing their conjugation strategies, with the choice of method depending on the specific requirements of the experiment, particularly the need for biocompatibility. While quantitative data for this specific compound is limited, the general principles and protocols for azide-alkyne cycloadditions provide a solid foundation for its successful application in research and drug development.

References

An In-depth Technical Guide to the Safe Handling of Azido Compounds in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for azido (B1232118) compounds, a class of chemicals widely utilized in research and drug development for their versatile reactivity.[1] However, their utility is matched by significant potential hazards, including high toxicity and explosive instability, necessitating strict adherence to safety measures.[1][2][3] This document outlines the nature of these hazards, provides quantitative data on the stability and toxicity of common azides, and details experimental protocols for their safe synthesis, purification, handling, and disposal.

Understanding the Hazards of Azido Compounds

Azido compounds are characterized by the presence of the azide (B81097) functional group (-N₃). Both inorganic and organic azides are energetically rich molecules that can decompose, sometimes explosively, with the input of external energy such as heat, light, friction, or pressure.[1][2][3]

Explosive Hazards

The primary physical hazard associated with azido compounds is their potential for rapid and violent decomposition, releasing nitrogen gas.[4][5] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon and oxygen atoms to nitrogen atoms.[2] Several factors can trigger explosive decomposition:

-

Heat: Many azides are thermally unstable and can decompose violently upon heating.[4][6] Sodium azide, for instance, decomposes violently when heated above 275°C.[4][6]

-

Shock and Friction: Heavy metal azides and small organic azides can be highly sensitive to shock and friction.[4][6] Grinding solid azides or using glassware with ground glass joints can initiate detonation.[7][8]

-

Light: Some azides are light-sensitive and should be stored in the dark to prevent decomposition.[3][9]

-

Formation of More Sensitive Compounds:

-

Hydrazoic Acid: Mixing azides with acids results in the formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1][7][10]

-

Heavy Metal Azides: Contact between azides and heavy metals (e.g., copper, lead, silver, mercury) or their salts can form extremely shock-sensitive and explosive heavy metal azides.[4][6][10] This is a critical concern for laboratory equipment, plumbing, and waste disposal.[4][6][9]

-

Halogenated Solvent Adducts: The use of halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with sodium azide can lead to the formation of highly unstable and explosive di- and tri-azidomethane.[1][3][9][10]

-

Toxicity Hazards

The azide ion is highly toxic, with a mechanism of action and acute toxicity similar to that of cyanide.[3][9] It is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration.[6]

-

Routes of Exposure: Exposure can occur through inhalation of dust or vapors (especially hydrazoic acid), skin absorption, or ingestion.[1][4]

-

Symptoms of Exposure:

Quantitative Data on Azide Stability and Toxicity

A quantitative understanding of the hazards associated with specific azido compounds is crucial for risk assessment. The following tables summarize available data on thermal stability, shock sensitivity, and toxicity.

Thermal Stability of Selected Azido Compounds

The thermal stability of an azido compound is a critical parameter for its safe handling. Differential Scanning Calorimetry (DSC) is a common technique used to determine the onset temperature of decomposition.

| Compound | Decomposition Onset (°C) | Notes |

| Sodium Azide (NaN₃) | ~275 | Violent decomposition.[4][6] |

| Trimethylsilyl (B98337) Azide (TMSN₃) | Thermally quite stable; decomposes slowly at 200°C without explosion. | A safer alternative to hydrazoic acid.[11] |

| Benzyl (B1604629) Azide | - | Data not readily available in a comparable format. |

| Phenyl Azide | - | Distilled at 49-50°C at 5 mm Hg; caution advised during distillation.[12] |

| Azidoethane | 225 | TDSC value.[1] |

| Methoxyazidomethane | 173 | TDSC value.[1] |

| Azidoacetamide | 157 | TDSC value.[1] |

| Azidoacetone | 130 | TDSC value.[1] |

Note: Decomposition temperatures can be influenced by heating rate and sample purity.

Rules for Estimating the Stability of Organic Azides

Two empirical rules are widely used to estimate the stability and potential explosive hazard of organic azides:

| Guideline | Formula / Rule | Stability and Handling Recommendations |

| Carbon/Nitrogen Ratio | (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms) | < 1: Never isolate. May be generated in-situ as a transient intermediate and as the limiting reagent (max quantity: 1 g).[2][7] 1 to 3: Can be synthesized and isolated but should be stored in solution (< 1M) below room temperature (max quantity: 5 g).[2][7] ≥ 3: Considered the minimum ratio for isolating and storing in pure form (e.g., n-nonyl azide, C/N=3, can be stored up to 20 g).[2][7][9] |

| "Rule of Six" | At least six carbons (or atoms of similar size) for each energetic group (e.g., azide, nitro). | Renders the compound relatively safe to handle with appropriate safety procedures.[1][2][10] |

Shock Sensitivity of Azido Compounds

Shock sensitivity data is less commonly reported in standard literature but is critical for assessing the risk of handling solid azides. Heavy metal azides are known to be extremely shock-sensitive. For instance, the shock and friction sensitivity of azidoazide azide is reported to be well under 0.25 J in impact and 1 N in friction sensitivity.[13]

Toxicity of Selected Azido Compounds

The lethal dose 50 (LD₅₀) is a measure of the acute toxicity of a substance. It represents the dose required to kill 50% of a tested population.

| Compound | LD₅₀ (mg/kg) | Species/Route |

| Sodium Azide (NaN₃) | 27 | Rat, oral[6][9] |

| Hydrazoic Acid (HN₃) | - | Highly toxic, similar to hydrogen cyanide.[9] |

Note: Always consult the Safety Data Sheet (SDS) for the specific azido compound you are using for detailed toxicological information.

Experimental Protocols

Strict adherence to well-defined experimental protocols is paramount when working with azido compounds. The following sections provide detailed methodologies for common procedures.

Synthesis of Benzyl Azide

This protocol describes the synthesis of benzyl azide from benzyl bromide via an Sₙ2 reaction with sodium azide.

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in DMSO or DMF. Stir the mixture vigorously until the sodium azide is fully dissolved.

-

To the stirred solution, add benzyl bromide dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature. The reaction time may vary from a few hours to overnight.[11]

-

After the reaction is complete (monitor by TLC if possible), quench the reaction by slowly and carefully adding water. This step can be exothermic.[11]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (typically 3 portions).[11]

-

Combine the organic extracts and wash them sequentially with water and then with brine.[11]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[11]

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield benzyl azide as a colorless oil.[11]

Characterization Data for Benzyl Azide:

-

¹H NMR (400 MHz, CDCl₃): δ 7.42-7.32 (m, 5H, Ph), 4.35 (s, 2H, CH₂).[4]

-

¹³C{¹H} NMR (100 MHz, CDCl₃): δ 135.4 (Ph), 128.9 (Ph), 128.3 (Ph), 128.2 (Ph), 54.8 (CH₂).[4]

-

IR (cm⁻¹): 2090 (s, N₃ stretch).[4]

Synthesis of Trimethylsilyl Azide (TMSN₃)

Trimethylsilyl azide is a useful and relatively stable source of the azide group. This protocol is adapted from established procedures.[11][14]

Materials:

-

Sodium azide (NaN₃), freshly opened and dry

-

Chlorotrimethylsilane (B32843) (TMSCl), freshly distilled

-

Diethylene glycol dimethyl ether (diglyme), freshly distilled

-

Nitrogen gas supply

-

Three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel. Purge the entire apparatus with dry nitrogen.

-

Charge the flask with sodium azide and freshly distilled diethylene glycol dimethyl ether.[11]

-

Distill chlorotrimethylsilane directly into the addition funnel under a nitrogen atmosphere.[11]

-

With vigorous stirring, add the chlorotrimethylsilane dropwise to the sodium azide suspension.[14]

-

After the addition is complete, heat the reaction mixture with stirring. Reaction times and temperatures may vary, but a typical procedure involves heating at 50-60°C for several hours.[14]

-

Upon completion, the trimethylsilyl azide can be isolated by distillation.[11][14]

Safety Note: While trimethylsilyl azide is more thermally stable than many other azides, caution should still be exercised during its synthesis and distillation.[11]

Purification of Organic Azides

The purification of organic azides requires careful consideration of their stability.

-

Extraction and Precipitation: These are the preferred methods for purification as they avoid heating and potential friction.[3][9]

-

Column Chromatography: This method should be used with caution, as the stationary phase (e.g., silica (B1680970) gel) can potentially induce decomposition.[9] It is generally recommended only for organic azides that are considered relatively stable based on the C/N ratio and the "Rule of Six".[9][15]

-

Distillation and Sublimation: These methods should never be used for the purification of organic azides, as they involve heating and can lead to explosive decomposition.[3][9]

Quenching and Disposal of Azide Waste

Unreacted azides in reaction mixtures and azide-containing waste streams must be properly quenched before disposal to eliminate the risk of explosion and toxicity.

Protocol for Quenching Sodium Azide:

This procedure uses nitrous acid, generated in situ from sodium nitrite (B80452) and an acid, to decompose the azide ion into nitrogen gas and nitric oxide.[4][7][14][16]

Materials:

-

Aqueous solution containing no more than 5% sodium azide

-

20% aqueous solution of sodium nitrite

-

20% aqueous solution of sulfuric acid

-

Three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet vented to a fume hood

-

Starch-iodide paper

Procedure:

-

Place the aqueous azide solution in the three-necked flask and ensure the concentration does not exceed 5%. Dilute with water if necessary.[4][7][14]

-

With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide to be quenched (a 40% excess).[4][14]

-

Crucially, in the correct order of addition , slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the reaction mixture is acidic to pH paper and gas evolution ceases.[4][14] Adding the acid before the nitrite will generate highly toxic and explosive hydrazoic acid. [4]

-

Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, confirming that the azide decomposition is complete.[7][14]

-

Neutralize the resulting solution with a dilute base (e.g., NaOH) to a pH between 6 and 9 before disposal as aqueous waste.[4]

General Disposal Guidelines:

-

Never pour azide solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[4][6][9][17]

-

Collect all azide-containing waste in a dedicated, clearly labeled, and non-metal container.[1][2][9][10]

-

Do not mix azide waste with acidic waste to prevent the formation of hydrazoic acid.[1][10]

-

Organic azides should ideally be converted to a more stable derivative (e.g., an amine via reduction) before disposal.[1][10]

-

Follow your institution's specific hazardous waste disposal procedures.

Safe Handling and Storage Procedures

Engineering Controls

-

Fume Hood: All work with azido compounds must be conducted in a properly functioning chemical fume hood.[4][7][18]

-

Blast Shield: Use a blast shield, especially when working with new or potentially unstable azides, or when scaling up a reaction.[4][7]

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of toxic vapors, particularly hydrazoic acid.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant splash or explosion risk.[18][19]

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are generally suitable, but it is advisable to double-glove when handling concentrated solutions or pure compounds.[18][19]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Proper Attire: Long pants and closed-toe shoes are required.

Safe Work Practices

-

Use Non-Metal Utensils: Never use metal spatulas or other metal equipment to handle azides. Use plastic or ceramic spatulas to prevent the formation of shock-sensitive metal azides.[7][8][9]

-

Avoid Friction: Do not use glassware with ground glass joints, as the friction can initiate an explosion.[7]

-

Small Scale: Whenever possible, work on the smallest scale feasible.[2]

-

No Unattended Reactions: Do not leave azide reactions unattended, especially if they are being heated.

-

Decontamination: After work is complete, decontaminate all surfaces and equipment. A soap and water solution with a pH > 9 can be used, followed by a rinse with 70% ethanol.[6][17]

Storage

-

Temperature: Store azido compounds at low temperatures, preferably at -18°C, and away from heat sources.[2][3][7][9]

-

Light: Protect from light by storing in amber containers.[1][9]

-

Incompatible Materials: Store azides separately from acids, heavy metals and their salts, halogenated solvents, bromine, carbon disulfide, and dimethyl sulfate.[7][8][18]

-

Labeling: All containers must be clearly labeled with the identity of the compound and appropriate hazard warnings.

Emergency Procedures

Spills

-

Small Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an absorbent material.[18]

-

For solid spills, gently sweep the material into a non-metal container. Avoid generating dust.[17][19]

-

Decontaminate the spill area with a soap and water solution (pH > 9).[6][17]

-

Collect all contaminated materials in a labeled hazardous waste container.[17]

-

-

Large Spills:

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][17][19]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open and away from the eyeball. Seek immediate medical attention.[4][8][17]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][17][19]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][17]

Visualized Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key workflows for handling azido compounds safely.

General Azide Handling Workflow

Caption: A logical workflow for the safe handling of azido compounds.

Azide Quenching and Disposal Pathway

Caption: The critical steps for safely quenching azide waste.

Emergency Response for Azide Spills

References

- 1. researchgate.net [researchgate.net]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. ucd.ie [ucd.ie]

- 4. chemistry.unm.edu [chemistry.unm.edu]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. lsuhsc.edu [lsuhsc.edu]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 10. safety.pitt.edu [safety.pitt.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. acs.org [acs.org]

- 14. US7781603B2 - Method for producing trimethylsilyl azide - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ehs.yale.edu [ehs.yale.edu]

- 18. rosenheim.faculty.ucdavis.edu [rosenheim.faculty.ucdavis.edu]

- 19. campus.kennesaw.edu [campus.kennesaw.edu]

An In-depth Technical Guide to the Solubility and Stability of (2S,3S)-H-Abu(3-N3)-OH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (2S,3S)-H-Abu(3-N3)-OH hydrochloride, a specialized amino acid analog featuring an azide (B81097) moiety. Given the novelty of this compound, this document emphasizes established methodologies for characterization, drawing upon data from structurally similar compounds to provide a predictive framework.

Introduction

This compound, or (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride, is a non-proteinogenic amino acid that serves as a valuable building block in bioconjugation and peptide chemistry.[1] Its azide functional group allows for highly specific modification through "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] The hydrochloride salt form is intended to enhance its aqueous solubility, a critical attribute for its utility in biological and pharmaceutical research.[1] Understanding the solubility and stability of this compound is paramount for its effective storage, handling, and application in drug development and molecular biology.

Physicochemical Properties

| Property | Predicted/Inferred Value/Characteristic | Rationale |

| Molecular Formula | C4H9N3O2·HCl | Based on chemical structure. |

| Molecular Weight | 167.60 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for amino acid hydrochlorides.[4] |

| Solubility | Expected to be soluble in water and polar organic solvents. | The hydrochloride salt significantly increases the polarity and aqueous solubility of amino acids.[5][6] |

| Stability | The azide group is generally stable but can be sensitive to heat, light, and certain reducing agents. | Organic azides require careful handling due to their energetic nature, though small molecules with a favorable carbon-to-nitrogen ratio are generally manageable.[7][8][9] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key biological reagent is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The hydrochloride salt of an amino acid is generally more soluble in aqueous solutions than the corresponding zwitterionic form.[5]

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of an amino acid hydrochloride involves the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Solvents: Deionized water, phosphate-buffered saline (PBS), ethanol, methanol.

-

Thermostatic shaker

-

Centrifuge

-

Analytical balance

-

HPLC or other suitable quantitative analytical method

-

pH meter

Procedure:

-

Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

-

Place the vials in a thermostatic shaker set at a specific temperature (e.g., 25°C or 37°C).

-

Agitate the samples until equilibrium is reached (typically 24-48 hours).

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC.

-

Measure the pH of the saturated solution.

The following diagram outlines the workflow for this experimental protocol.

Stability Profile

The stability of this compound is crucial for ensuring its chemical integrity and reactivity over time. Stability testing, particularly forced degradation studies, helps to identify potential degradation products and establish appropriate storage conditions.[10][11]

Potential Degradation Pathways

The molecule possesses several functional groups susceptible to degradation:

-

Azide Group: Can be reduced to an amine or undergo other reactions under harsh conditions (e.g., strong reducing agents, high heat, UV light).[7]

-

Amine and Carboxylic Acid Groups: Can participate in decarboxylation or other reactions at elevated temperatures.[12][13]

-

Chiral Centers: Racemization can occur under extreme pH or temperature conditions.

The following diagram illustrates the potential degradation pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify degradation products and validate stability-indicating analytical methods.[14][15]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a specified time.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 70°C).

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples are collected at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

The following table summarizes the typical conditions for forced degradation studies.

| Stress Condition | Typical Reagents/Conditions | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temp to 60°C | To assess stability in acidic environments.[15] |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temp to 60°C | To assess stability in alkaline environments.[15] |

| Oxidation | 3-30% H2O2, room temperature | To evaluate susceptibility to oxidation.[16] |

| Thermal Degradation | Dry heat (e.g., 70°C) | To determine the effect of high temperature on the solid form.[11] |

| Photostability | UV/Vis light exposure | To assess light sensitivity.[11] |

Analytical Methodologies

A validated stability-indicating analytical method is essential for both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective technique.

Key considerations for method development:

-

Column: A C18 column is often suitable for polar analytes like amino acids.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.[10]

Storage and Handling Recommendations

Based on the predicted stability profile, the following storage and handling procedures are recommended:

-

Storage: Store in a cool, dry, and dark place. Refrigeration (2-8°C) is advisable for long-term storage.

-

Handling: Avoid exposure to high temperatures, strong light, and incompatible materials such as strong reducing agents or heavy metals that could react with the azide group.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not yet widely published, this guide provides a robust framework for its characterization based on the known properties of similar compounds and established analytical protocols. Researchers and drug development professionals should perform the described experimental procedures to determine the precise solubility and stability profiles of this compound for their specific applications, ensuring its effective and safe use.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. (R)-3-Aminobutanoic acid hydrochloride (58610-42-7) for sale [vulcanchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. microbenotes.com [microbenotes.com]

- 7. benchchem.com [benchchem.com]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 11. ajpsonline.com [ajpsonline.com]

- 12. Thermal stability of amino acids | Semantic Scholar [semanticscholar.org]

- 13. biorxiv.org [biorxiv.org]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

An In-depth Technical Guide to (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride (CAS Number: 2737202-68-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-2-amino-3-azidobutanoic acid hydrochloride, identified by CAS number 2737202-68-3, is a non-canonical amino acid derivative that has emerged as a valuable tool in chemical biology and drug discovery. Its key structural feature is the presence of an azide (B81097) moiety, which serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions. This allows for the precise and efficient conjugation of this building block to a wide array of molecules, including peptides, proteins, and drug delivery systems. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and its role in bioconjugation strategies.

Physicochemical Properties

A summary of the known physicochemical properties of (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride is presented in the table below. It is important to note that some data, such as melting and boiling points, are not consistently reported in publicly available sources and may require experimental determination for specific applications.

| Property | Value | Source(s) |

| CAS Number | 2737202-68-3 | [1][2] |

| Common Name | (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride; (2S,3S)-H-Abu(3-N3)-OH hydrochloride | [2][3] |

| Molecular Formula | C₄H₉ClN₄O₂ | [2] |

| Molecular Weight | 180.59 g/mol | [2] |

| Appearance | Solid (form may vary by supplier) | General Knowledge |

| Solubility | Data not readily available. The hydrochloride salt form suggests enhanced aqueous solubility. | [4] |

| Spectral Data | Specific NMR, IR, and Mass Spectrometry data are not widely published and should be determined experimentally upon synthesis or acquisition. | [5] |

Synthesis

General Synthetic Approach

A common strategy for the synthesis of azido (B1232118) amino acids from their corresponding hydroxy analogs involves a two-step process:

-

Activation of the Hydroxyl Group: The hydroxyl group of a suitably protected (2S,3S)-threonine derivative is activated to create a good leaving group. This is often achieved by mesylation or tosylation.

-

Nucleophilic Substitution: The activated hydroxyl group is then displaced by an azide nucleophile, typically sodium azide, via an S(_N)2 reaction. This reaction proceeds with an inversion of stereochemistry at the carbon bearing the leaving group.

Following the introduction of the azide, deprotection of the amino and carboxyl groups would yield the final product as the hydrochloride salt.

dot

Caption: Generalized workflow for the synthesis of (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride.

Experimental Protocols: Click Chemistry Applications

The primary utility of (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride lies in its application as a building block for "click chemistry," a set of bioorthogonal reactions that are rapid, efficient, and highly specific. This compound is particularly suited for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that forms a stable 1,4-disubstituted-1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.

Experimental Workflow:

dot

Caption: Experimental workflow for a typical CuAAC reaction.

Detailed Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the azide-containing compound (e.g., a peptide incorporating (2S,3S)-H-Abu(3-N3)-OH) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Prepare a stock solution of the alkyne-modified molecule in a compatible solvent (e.g., DMSO).

-

Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄) and a reducing agent, such as sodium ascorbate (B8700270), in water.

-

If using a ligand to stabilize the Cu(I) catalyst and protect biomolecules, prepare a stock solution of the ligand (e.g., TBTA in DMSO or THPTA in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-containing molecule and the alkyne-modified molecule in the desired molar ratio.

-

Add the copper(II) sulfate solution.